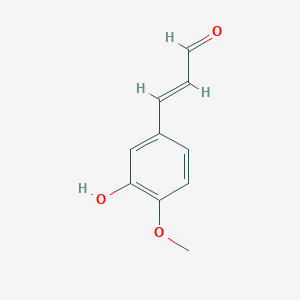

(E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enal

Description

Properties

Molecular Formula |

C10H10O3 |

|---|---|

Molecular Weight |

178.18 g/mol |

IUPAC Name |

(E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enal |

InChI |

InChI=1S/C10H10O3/c1-13-10-5-4-8(3-2-6-11)7-9(10)12/h2-7,12H,1H3/b3-2+ |

InChI Key |

LBRCSWZZLJVBKB-NSCUHMNNSA-N |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C=O)O |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC=O)O |

Origin of Product |

United States |

Preparation Methods

Starting Material Preparation: Protection and Functionalization

- Protection of 3-hydroxy-4-methoxybenzaldehyde

The phenolic hydroxyl group of 3-hydroxy-4-methoxybenzaldehyde is commonly protected by benzylation to form 3-(benzyloxy)-4-methoxybenzaldehyde. This step is crucial to prevent side reactions during subsequent transformations.

Formation of (E)-3-(3-Hydroxy-4-methoxyphenyl)prop-2-enal

Knoevenagel Condensation or Henry Reaction

The aldehyde group of the protected intermediate undergoes condensation with nitromethane or other active methylene compounds under acidic conditions (e.g., acetic acid) with ammonium acetate as a catalyst at elevated temperatures (~118 °C). This step forms nitroalkene intermediates which can be further reduced.Reduction to Phenyl Ethanamine Derivatives

The nitroalkene intermediate is reduced using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) at 0 to 35 °C to simultaneously reduce the nitro group and the double bond, yielding substituted phenyl ethanamine.

Alternative Approaches and Coupling Reactions

Peptide Coupling to Form Amide Intermediates

The phenyl ethanamine derivative can be coupled with substituted phenylacetic acids under peptide coupling conditions using agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) to form amides, which are precursors for further cyclization.Bischler–Napieralski Cyclization

The amide intermediates undergo cyclization under acidic conditions to form imines, which upon reduction yield tetrahydroisoquinoline derivatives, essential for aporphine alkaloid synthesis.Palladium-Catalyzed Direct Arylation

Pd-catalyzed biaryl coupling reactions enable the formation of complex biphenyl structures. Key parameters include the use of Pd(OAc)2, cesium carbonate (Cs2CO3), and bulky phosphine ligands such as di-tert-butylmethylphosphine tetrafluoroborate in 1,4-dioxane at 101 °C under inert atmosphere.

| Step No. | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Benzylation | BnCl, K2CO3, KI, CH3CN, 82 °C, 2 h | 83 | Protects phenol group to prevent side reactions |

| 2 | Knoevenagel/Henry Condensation | NH4OAc, CH3NO2, HOAc, 118 °C | Variable | Optimization needed to avoid sticky byproducts |

| 3 | Reduction | LiAlH4 (4 equiv.), THF, 0 → 35 °C | Moderate | Simultaneous reduction of nitro and double bond; requires careful temperature control |

| 4 | Salt Formation/Purification | Oxalic acid in MeOH, then NaOH hydrolysis | High | Improves purity by salt formation |

| 5 | Peptide Coupling | EDC, HOBt, DMF, RT, 20 h | Moderate | Forms amide intermediates for cyclization |

| 6 | Bischler–Napieralski Cyclization | Acidic conditions | High | Forms cyclic imine intermediates |

| 7 | Pd-Catalyzed Biaryl Coupling | Pd(OAc)2, Cs2CO3, (t-Bu)2PMeHBF4, 1,4-dioxane, 101 °C | Moderate | Requires strict inert conditions; key step for biphenyl formation |

- The benzylation step is essential to protect the phenol and improve downstream reaction selectivity and yield.

- The Knoevenagel condensation is sensitive to reagent ratios; ammonium acetate plays a dual role as catalyst and pH modulator.

- The reduction step using LiAlH4 is delicate; temperature control prevents partial reductions and impurity formation.

- Salt formation with oxalic acid is a novel purification strategy that avoids laborious chromatographic steps and enhances yield and purity.

- Peptide coupling with EDC/HOBt in DMF is more effective than classical coupling methods for sterically hindered substrates.

- Pd-catalyzed direct arylation requires careful ligand and solvent selection to minimize side reactions such as debromination.

- Overall, the multistep synthesis demands careful optimization at each stage to maximize yield and purity, especially for complex targets like laurolitsine where (E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enal is a key intermediate.

The preparation of (E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enal involves strategic protection of phenolic groups, selective condensation reactions, and careful reductions, followed by advanced coupling techniques. The comprehensive optimization of each step, including innovative purification methods, has been demonstrated to improve yields and facilitate the synthesis of complex natural products. This detailed synthetic knowledge base is crucial for researchers aiming to synthesize this compound or related derivatives for pharmaceutical and chemical research applications.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enal undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The compound can be reduced to form coniferyl alcohol.

Substitution: The hydroxyl and methoxy groups on the aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic reagents such as halogens or nitrating agents.

Major Products Formed

Oxidation: Coniferyl acid.

Reduction: Coniferyl alcohol.

Substitution: Various substituted derivatives depending on the electrophilic reagent used.

Scientific Research Applications

(E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enal has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various organic compounds and polymers.

Biology: It plays a role in the study of plant metabolism and lignin biosynthesis.

Medicine: Research has explored its potential antioxidant and anti-inflammatory properties.

Industry: It is used in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals.

Mechanism of Action

The mechanism of action of (E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enal involves its interaction with various molecular targets and pathways. In biological systems, it can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also inhibit inflammatory pathways by modulating the activity of enzymes and signaling molecules involved in inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

2-Methoxycinnamaldehyde and 2-Hydroxycinnamaldehyde

- Structure : These derivatives feature substituents (methoxy or hydroxyl) at the ortho position (2-position) on the phenyl ring, unlike the meta and para positions in (E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enal.

- Impact : Ortho-substituted compounds exhibit increased steric hindrance, reducing solubility in polar solvents compared to the meta/para-substituted analogue. For example, 2-methoxycinnamaldehyde (Cassia stearoptene) has lower aqueous solubility due to hindered hydrogen bonding .

4-Methoxycinnamaldehyde

- Structure : (E)-3-(4-methoxyphenyl)prop-2-enal lacks the 3-hydroxyl group present in the target compound.

- Impact : The absence of the hydroxyl group diminishes hydrogen-bonding capacity, leading to reduced polarity and altered pharmacokinetic properties. This compound is primarily used in fragrance industries rather than therapeutic applications .

Isoferulic Acid

- Structure: (2E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoic acid replaces the aldehyde group with a carboxylic acid.

- Impact : The carboxylic acid enhances water solubility and acidity (pKa ~4.5), making it suitable as a food additive. In contrast, the aldehyde group in the target compound increases electrophilicity, facilitating nucleophilic additions in synthetic chemistry .

Pharmacological Activity Comparison

- Anti-Cancer Mechanisms : The target compound’s aldehyde group and hydroxyl-methoxy substitution pattern enhance interactions with cellular thiols (e.g., glutathione), promoting oxidative stress and apoptosis. In contrast, coumarin-chalcone hybrids (e.g., compound 77) exhibit fluorescence properties, enabling real-time tracking of cellular uptake .

Biological Activity

(E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enal, commonly known as coniferyl aldehyde , is a phenylpropanoid compound with significant biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

Coniferyl aldehyde has the molecular formula and features a conjugated system that includes an aldehyde functional group. Its structure includes a hydroxyl group at the meta position and a methoxy group at the para position relative to the aldehyde on the aromatic ring. These modifications contribute to its unique biological activities.

Biological Activities

Coniferyl aldehyde exhibits a range of biological activities, including:

- Antimicrobial Activity : Research indicates that coniferyl aldehyde has potential antimicrobial properties, making it a candidate for developing new antimicrobial agents. Its effectiveness against various pathogens has been documented, suggesting its utility in agricultural and pharmaceutical applications.

- Antioxidant Properties : The compound demonstrates significant antioxidant activity, which is crucial for protecting cells from oxidative stress. This property may contribute to its potential in preventing various diseases associated with oxidative damage .

- Anticancer Effects : Preliminary studies suggest that coniferyl aldehyde may possess anticancer properties. It has been evaluated for its antiproliferative effects against several cancer cell lines, showing promising results that warrant further investigation .

The biological activity of coniferyl aldehyde can be attributed to its ability to interact with specific molecular targets:

- Hydrogen Bonding : The hydroxy and aldehyde groups can form hydrogen bonds with proteins and enzymes, potentially altering their activity.

- Hydrophobic Interactions : The methoxyphenyl group may interact with hydrophobic pockets in proteins, influencing their function and leading to various biological effects, including antimicrobial and antioxidant activities.

Research Findings

Recent studies have provided insights into the biological activity of coniferyl aldehyde:

- Antimicrobial Studies : In vitro tests have shown that coniferyl aldehyde exhibits significant antimicrobial effects against both gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its potential as an effective antimicrobial agent.

- Antioxidant Activity Assessment : Various assays, including DPPH and ABTS radical scavenging tests, have demonstrated that coniferyl aldehyde possesses strong antioxidant capabilities, comparable to established antioxidants like ascorbic acid .

- Cytotoxicity Against Cancer Cells : Studies evaluating the cytotoxic effects of coniferyl aldehyde on cancer cell lines (e.g., HeLa and HepG2) have reported IC50 values indicating potent antiproliferative activity. For instance, one study found an IC50 value of 9 µM against HeLa cells, suggesting significant anticancer potential .

Comparative Analysis

To highlight the uniqueness of coniferyl aldehyde among similar compounds, the following table summarizes key structural features and biological activities:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Coniferyl Aldehyde | Hydroxy and methoxy groups on different positions | Significant antioxidant and antimicrobial properties |

| Cinnamaldehyde | Aldehyde with a phenyl group | Lacks hydroxyl and methoxy groups |

| Sinapaldehyde | Hydroxy and methoxy groups on different positions | Contains additional hydroxyl groups |

| Ferulic Acid | Methoxy group but differs in structure | Has an additional double bond and carboxylic acid |

Q & A

Q. What are the primary spectroscopic methods for confirming the identity and purity of (E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enal?

To confirm identity and purity, researchers should combine:

- NMR spectroscopy (¹H and ¹³C) to verify substituent positions and stereochemistry.

- High-resolution mass spectrometry (HRMS) for molecular formula validation.

- Infrared (IR) spectroscopy to detect functional groups (e.g., aldehyde C=O stretch at ~1680 cm⁻¹).

- UV-Vis spectroscopy to analyze conjugation effects (λmax ~320 nm due to the α,β-unsaturated aldehyde) .

Cross-referencing with databases like PubChem or crystallographic data (e.g., CIF files) ensures accuracy .

Q. How is (E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enal synthesized in laboratory settings?

A common method involves:

- Condensation reactions between 3-hydroxy-4-methoxybenzaldehyde and acetaldehyde derivatives under basic conditions (e.g., NaOH in ethanol).

- Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (methanol/water) .

- Stereochemical control is achieved by optimizing reaction temperature and solvent polarity to favor the E-isomer .

Q. What crystallographic tools are recommended for resolving the molecular structure of this compound?

- X-ray crystallography using programs like SHELX (SHELXL for refinement, SHELXS for structure solution) to determine bond lengths, angles, and packing motifs .

- WinGX or ORTEP for visualization and validation of anisotropic displacement parameters .

- CIF validation with checkCIF/PLATON to ensure compliance with IUCr standards .

Advanced Research Questions

Q. How do hydrogen-bonding patterns influence the solid-state packing of (E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enal?

The hydroxyl and methoxy groups participate in intermolecular hydrogen bonds (O–H···O and C–H···O), forming chains or sheets. Graph-set analysis (e.g., R₂²(8) motifs) reveals dominant motifs, while π-π stacking between aromatic rings stabilizes the lattice . Computational tools like Mercury or CrystalExplorer can model these interactions .

Q. What strategies resolve contradictions in biological activity data for this compound?

- Dose-response assays to distinguish between cytotoxic and non-cytotoxic effects.

- Metabolic stability tests (e.g., liver microsome assays) to rule out rapid degradation artifacts.

- Docking simulations (AutoDock, Schrödinger) to identify binding affinities with targets like tyrosine kinases or antioxidant enzymes .

Q. How can computational chemistry predict the reactivity of the α,β-unsaturated aldehyde moiety?

- Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) optimize geometry and compute frontier orbitals (HOMO-LUMO gap ~4.5 eV), indicating electrophilic reactivity at the β-carbon .

- Molecular dynamics (MD) simulations model solvation effects and nucleophilic attack pathways (e.g., Michael addition) .

Q. What are the challenges in characterizing degradation products of this compound under oxidative conditions?

- LC-MS/MS identifies major degradation products (e.g., quinone derivatives from hydroxyl oxidation).

- EPR spectroscopy detects free radicals formed during autoxidation .

- Isolation via preparative HPLC followed by 2D NMR (COSY, HSQC) confirms structures .

Methodological Tables

Table 1. Key spectroscopic data for (E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enal

| Technique | Data |

|---|---|

| ¹H NMR (400 MHz, DMSO) | δ 9.65 (d, J = 7.8 Hz, CHO), 7.52 (d, J = 15.6 Hz, CH=CH), 6.92–6.75 (m, Ar–H) |

| ¹³C NMR | δ 194.2 (CHO), 153.1 (C–OCH₃), 148.9 (C–OH), 126.5 (CH=CH) |

| HRMS (ESI+) | m/z 194.0583 [M+H]⁺ (calc. 194.0579) |

Table 2. Hydrogen-bonding parameters from X-ray data

| Donor–Acceptor | Distance (Å) | Angle (°) | Motif |

|---|---|---|---|

| O–H···O (hydroxy→methoxy) | 2.65 | 165 | R₂²(8) |

| C–H···O (aldehyde→aryl) | 3.12 | 145 | C(6) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.